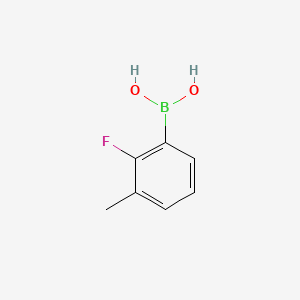
2-Fluoro-3-methylphenylboronic acid
Descripción general
Descripción
2-Fluoro-3-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BFO2 . It has an average mass of 153.947 Da and a monoisotopic mass of 154.060135 Da .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-methylphenylboronic acid consists of seven carbon atoms, eight hydrogen atoms, one boron atom, one fluorine atom, and two oxygen atoms .Chemical Reactions Analysis
Boronic acids, including 2-Fluoro-3-methylphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Physical And Chemical Properties Analysis
2-Fluoro-3-methylphenylboronic acid is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 290.5±50.0 °C at 760 mmHg, and a flash point of 129.5±30.1 °C . It also has a molar refractivity of 38.0±0.4 cm3 .Aplicaciones Científicas De Investigación
Applications in Synthesis and Organic Chemistry
2-Fluoro-3-methylphenylboronic acid and its derivatives play a significant role in the field of synthesis and organic chemistry. For instance, it's a key intermediate in manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. Although the compound itself is useful, challenges such as high costs associated with the use of palladium and toxic phenylboronic acid have limited its widespread use in large-scale production (Qiu et al., 2009). Moreover, the antifungal activity of certain phenylboronic acid derivatives, especially against strains like Aspergillus, Fusarium, Penicillium, and Candida, highlights the potential of 2-Fluoro-3-methylphenylboronic acid in medicinal chemistry (Borys et al., 2019).
Biocatalytic Applications
In the realm of biocatalysis, the derivatives of 2-Fluoro-3-methylphenylboronic acid, such as 2-fluoro-3-hydroxypropionic acid, have been synthesized using innovative biosynthetic strategies. This approach, merging synthetic with natural compounds, aims to expand molecular discovery by introducing fluorine atoms into organic compounds, thereby imparting new functions and improved performance to these compounds. The biocatalytic synthesis showcases environmental and safety advantages over traditional chemical methods (Liu et al., 2022).
Applications in Oncology and Sensor Technology
The compound and its derivatives have been investigated for their antiproliferative potential against various cancer cell lines, indicating that these derivatives could be novel candidates for anticancer agents. Specifically, certain phenylboronic acid and benzoxaborole derivatives have been shown to exhibit strong cell cycle arrest and apoptosis induction in cancer cells (Psurski et al., 2018). Additionally, the compound has applications in sensor technology, particularly in the development of glucose sensors, where its derivatives have been used to improve the selectivity and sensitivity of the sensing mechanism (Huang et al., 2013).
Safety and Hazards
2-Fluoro-3-methylphenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .
Mecanismo De Acción
Target of Action
The primary target of 2-Fluoro-3-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The main biochemical pathway affected by 2-Fluoro-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by providing the organoboron reagent needed for the reaction .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of the action of 2-Fluoro-3-methylphenylboronic acid is the formation of a new carbon–carbon bond . This occurs through the SM cross-coupling reaction, which is facilitated by the compound’s interaction with the palladium catalyst .
Action Environment
The action of 2-Fluoro-3-methylphenylboronic acid is influenced by several environmental factors. The SM cross-coupling reaction, in which the compound participates, requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign , suggesting that it may be stable under a variety of environmental conditions.
Propiedades
IUPAC Name |
(2-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHQHYJZLSODOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585935 | |
| Record name | (2-Fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methylphenylboronic acid | |
CAS RN |
762287-58-1 | |
| Record name | 2-Fluoro-3-methylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762287-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-3-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



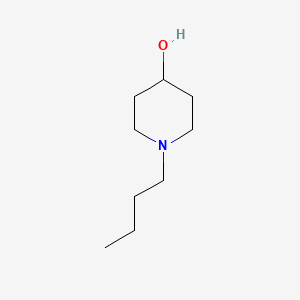
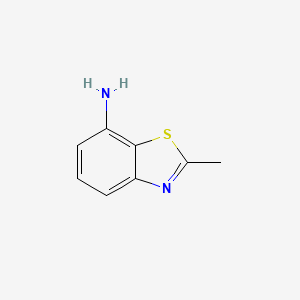


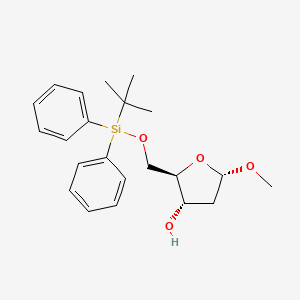
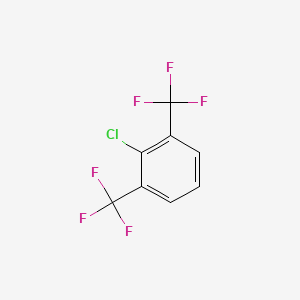

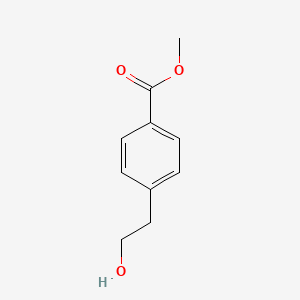
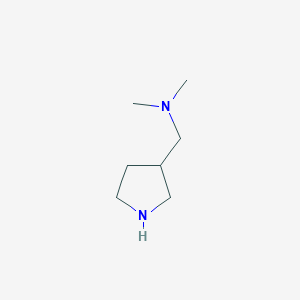

![5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1317700.png)


